molecular formula C10H13N3O2 B1462781 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1186311-14-7

6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1462781
CAS No.: 1186311-14-7
M. Wt: 207.23 g/mol
InChI Key: UIDNYSCZICDRRN-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine is a synthetically versatile intermediate within the privileged imidazopyridine scaffold, a structure of high significance in medicinal chemistry due to its close resemblance to naturally occurring purines. This structural analogy allows derivatives to interact efficiently with a wide array of biological targets and enzymes, facilitating the development of novel therapeutic agents . The dimethoxymethyl substituent on the core ring system is a valuable synthetic handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. The imidazo[4,5-b]pyridine core is extensively investigated for its profound antitumor potential. Compounds based on this scaffold have demonstrated the ability to influence multiple cellular pathways critical for cancer cell survival, including the inhibition of key serine/threonine kinases such as Aurora A kinase (AURKA), Tank binding kinase 1 (TBK1), and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ) . By modulating these and other targets like c-MET kinases and poly(ADP-ribose) polymerase (PARP), imidazo[4,5-b]pyridine derivatives can act as potent inhibitors of cancer cell proliferation and migration, offering promising avenues for targeted cancer therapy . Beyond oncology, this chemical class exhibits broad-spectrum biological activity, making it a focal point for infectious disease research. The structural framework is utilized in the design of novel antimicrobial agents to address the growing crisis of bacterial resistance . Furthermore, select derivatives have shown promising and selective antiviral activity against pathogens such as respiratory syncytial virus (RSV), highlighting the scaffold's utility in developing treatments for viral infections . The this compound serves as a critical building block for researchers synthesizing new compounds to explore these diverse pharmacological themes, driving innovation in drug discovery.

Properties

IUPAC Name

6-(dimethoxymethyl)-3-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-13-6-12-8-4-7(5-11-9(8)13)10(14-2)15-3/h4-6,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDNYSCZICDRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674131
Record name 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-14-7
Record name 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves:

  • Construction of the imidazo[4,5-b]pyridine core via cyclization reactions starting from amino-substituted pyridine derivatives.
  • Introduction of the dimethoxymethyl substituent at the 6-position through reactions involving aldehydes and methoxylation steps.
  • Methylation at the 3-position of the imidazo ring.

Stepwise Preparation Method

Starting Materials and Key Intermediates

  • 2,3-Diamino-4-cyanopyridine : This intermediate is prepared by catalytic reduction of 2-amino-3-nitro-4-cyanopyridine.
  • 2-Amino-3-nitro-4-cyanopyridine : Synthesized via cyanation of 2-amino-3-nitro-4-chloropyridine in aprotic solvents with metal cyanides and palladium catalysts under inert atmosphere.

Synthetic Route Summary

Step Reaction Description Conditions Yield Range
1 Cyanation of 2-amino-3-nitro-4-chloropyridine to 2-amino-3-nitro-4-cyanopyridine 80–180 °C, 6–24 h, aprotic solvent (DMF, toluene, DMSO, etc.), Pd catalyst, metal cyanide, ligand, argon atmosphere 10.1–71.7%
2 Reduction of 2-amino-3-nitro-4-cyanopyridine to 2,3-diamino-4-cyanopyridine Pd/C catalyst, H2 atmosphere, methanol, 20–60 °C, 2–12 h ~99.2%
3 Cyclization with aldehyde (dimethoxymethyl source) under sodium metabisulfite and DMF 80–180 °C, 6–12 h 66.3–81.2%
4 Post-cyclization modifications (methylation at 3-position, if required) Various methylating agents under controlled conditions Not specified

Detailed Reaction Conditions and Reagents

  • Cyanation Step :

    • Solvents: Dimethylformamide (DMF), toluene, N,N-dimethylacetamide, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
    • Metal cyanides: Sodium cyanide, zinc cyanide, cuprous cyanide.
    • Catalysts: Palladium (Pd), palladium acetate, tris(dibenzylideneacetone)dipalladium, tetrakis(triphenylphosphine)palladium.
    • Ligands: 2-(di-tert-butylphosphino)-1,1'-binaphthyl, 1,4-bis(diphenylphosphino)butane, 1,1'-bis(diphenylphosphino)ferrocene, 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
    • Atmosphere: Argon protection to avoid oxidation.
  • Reduction Step :

    • Catalyst: 10% Pd on carbon.
    • Hydrogen atmosphere at atmospheric pressure.
    • Solvent: Methanol.
    • Temperature: 20–60 °C.
    • Time: 2–12 hours.
  • Cyclization Step :

    • Reactants: 2,3-diamino-4-cyanopyridine and aldehyde (providing dimethoxymethyl group).
    • Conditions: Sodium metabisulfite as additive, DMF as solvent.
    • Temperature: 80–180 °C.
    • Time: 6–12 hours.
  • Methylation :

    • Typically involves methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group at the 3-position of the imidazo ring.
    • Specific conditions vary depending on substrate and desired selectivity.

Representative Reaction Scheme

  • Cyanation :
    2-Amino-3-nitro-4-chloropyridine + Metal cyanide + Pd catalyst → 2-Amino-3-nitro-4-cyanopyridine

  • Reduction :
    2-Amino-3-nitro-4-cyanopyridine + H2 + Pd/C → 2,3-Diamino-4-cyanopyridine

  • Cyclization and Substitution :
    2,3-Diamino-4-cyanopyridine + Dimethoxymethyl aldehyde + Sodium metabisulfite → 6-(Dimethoxymethyl)-3H-imidazo[4,5-b]pyridine intermediate

  • Methylation :
    Intermediate + Methylating agent → this compound

Research Findings and Yields

  • The cyanation step shows a wide yield range (10.1% to 71.7%), influenced by solvent, catalyst, and ligand choice.
  • Reduction of the nitro group to diamino compound is highly efficient, with yields around 99%.
  • Cyclization with aldehyde under sodium metabisulfite and DMF yields the imidazo[4,5-b]pyridine core in 66.3% to 81.2%.
  • The overall synthetic route is noted for using readily available reagents, straightforward operations, and minimal side reactions, making it practical for scale-up.

Notes on Purification and Characterization

  • After each step, purification typically involves column chromatography or recrystallization to ensure high purity.
  • Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and substitution pattern.

Summary Table of Preparation Parameters

Step Reactants Catalyst/Additives Solvent Temp (°C) Time (h) Yield (%) Notes
Cyanation 2-Amino-3-nitro-4-chloropyridine + Metal cyanide Pd catalysts + Ligands DMF, toluene, DMSO, THF 80–180 6–24 10.1–71.7 Argon atmosphere
Reduction 2-Amino-3-nitro-4-cyanopyridine + H2 Pd/C Methanol 20–60 2–12 ~99.2 Atmospheric pressure
Cyclization 2,3-Diamino-4-cyanopyridine + Aldehyde Sodium metabisulfite DMF 80–180 6–12 66.3–81.2 Forms imidazo core
Methylation Intermediate + Methylating agent Base (e.g., K2CO3) Suitable solvent Variable Variable Not specified Introduces 3-methyl group

Chemical Reactions Analysis

Types of Reactions

6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Synthetic Methods

The synthesis of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine typically involves several key reactions:

  • Suzuki–Miyaura Coupling Reaction : This method is widely used for forming carbon-carbon bonds under mild conditions, allowing for the efficient assembly of the imidazopyridine structure.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form N-oxides or reduction to yield various derivatives. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of imidazopyridines, including this compound, exhibit potent inhibitory activity against kinases such as c-Met. In vitro studies have demonstrated its ability to inhibit tumor growth in xenograft models without significant side effects on body weight .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways. For instance, one study reported an IC50 of 123 nM in inhibiting PGE-induced TNFα production in human blood assays, suggesting its potential for treating inflammatory diseases .
  • Drug Development : Its structural similarity to purines positions it as a candidate for developing drugs targeting various diseases, including cancer and inflammatory conditions .

Material Science

The unique properties of this compound make it valuable in producing materials with specific optical and electronic characteristics. Its application in creating novel materials is an emerging area of research .

Kinase Inhibition

Studies have shown that compounds within the imidazopyridine class can significantly inhibit various kinases. For example, one study highlighted the effectiveness of a similar compound in inhibiting c-Met kinase activity in both enzymatic assays and cellular models . This inhibition is crucial for preventing tumor proliferation and metastasis.

Anti-inflammatory Mechanisms

Research has indicated that the compound can modulate cytokine production involved in inflammation. A specific analog demonstrated significant inhibition of TNFα production in human whole blood assays, indicating its therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Halogen substituents (e.g., Br, Cl) at the 6-position facilitate cross-coupling reactions for drug development , while dimethoxymethyl (electron-donating) may improve metabolic stability and solubility compared to nitro or cyano groups .
  • Carcinogenicity: Amino-substituted derivatives like PhIP exhibit strong carcinogenicity due to DNA adduct formation , whereas non-amino analogs (e.g., dimethoxymethyl) are less likely to share this risk.
  • Biological Activity: Substituents at the 2- and 7-positions (e.g., piperazinyl, aryl) are critical for kinase inhibition , while 6-position modifications influence target engagement (e.g., nitrophenoxy groups in antitubercular agents ).

Antimicrobial Activity

Imidazo[4,5-b]pyridines with pyridinyl or triazolyl substituents show moderate antibacterial and antifungal activity, though less potent than streptomycin or gentamicin . The dimethoxymethyl group’s impact on antimicrobial efficacy remains unexplored but may alter membrane permeability.

Kinase Inhibition

Compounds like 6-chloro-7-(piperazinyl)imidazo[4,5-b]pyridines exhibit nanomolar potency against kinases (e.g., Tyrosine Kinase 2) by occupying the ATP-binding pocket . The dimethoxymethyl group’s steric bulk could hinder or enhance binding, depending on the target’s hydrophobic pocket size.

Carcinogenicity

PhIP’s carcinogenicity is linked to microsatellite instability in rat colon tumors and DNA adduct formation . In contrast, non-amino derivatives like the target compound are unlikely to form such adducts, suggesting a safer profile.

Biological Activity

6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine, a compound with the chemical formula C10_{10}H13_{13}N3_3O2_2, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 211.23 g/mol
  • CAS Number : 1186311-14-7
  • Structure : The compound features an imidazopyridine scaffold, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly regarding its role as a kinase inhibitor and its effects on inflammation and pain pathways.

1. Kinase Inhibition

Research indicates that compounds within the imidazopyridine class can act as potent inhibitors of various kinases, particularly c-Met kinase. A study highlighted that derivatives of imidazopyridine showed significant inhibitory activity against c-Met in enzymatic assays and cellular models. The compound's structure allows it to effectively bind to the kinase domain, inhibiting tumor growth in xenograft models without adverse effects on body weight .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. A specific analog demonstrated an IC50_{50} of 123 nM in inhibiting PGE2_2-induced TNFα reduction in human whole blood assays. This suggests that it may have therapeutic potential in treating inflammatory conditions by modulating cytokine production .

Case Studies and Research Findings

StudyFindings
c-Met Inhibition Study Identified as a potent inhibitor with favorable pharmacokinetics; inhibited tumor growth in xenograft models without significant side effects .
Anti-inflammatory Study Showed significant inhibition of TNFα production with an IC50_{50} of 123 nM, indicating potential for clinical applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases and modulation of inflammatory pathways. The imidazopyridine structure facilitates interaction with target proteins, leading to downstream effects on cell signaling pathways associated with cancer progression and inflammation.

Q & A

Q. What are the optimal synthetic routes for 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine?

Methodological Answer: The synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclization of pyridine-diamine precursors with aldehydes or ketones under acidic or catalytic conditions. For introducing the dimethoxymethyl group, phase-transfer catalysis (PTC) or acetal-protection strategies are recommended:

  • Step 1: Start with 5-amino-6-(dimethoxymethyl)pyridine-2,3-diamine. React with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the 3-methyl group .
  • Step 2: Cyclize the intermediate with a carbonyl source (e.g., DMF or acetic acid) at 80–100°C. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance regioselectivity .
  • Step 3: Purify via column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol .

Key Reaction Conditions Table:

StepReagents/CatalystsSolventTemperatureYield (%)
1CH₃I, K₂CO₃DMF60°C~75
2Acetic acid, TBABToluene100°C~60

Q. How can spectroscopic methods (NMR, MS) and X-ray crystallography be applied to characterize this compound?

Methodological Answer:

  • NMR: Use 1H^1H and 13C^{13}C NMR to confirm the dimethoxymethyl group (δ ~3.3 ppm for OCH₃, δ ~5.1 ppm for CH(OCH₃)₂) and imidazo[4,5-b]pyridine aromatic protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula C₁₀H₁₃N₃O₂ (calc. 207.1008 for [M+H]⁺). Fragmentation patterns confirm the imidazo-pyridine backbone .
  • X-ray Crystallography: Analyze dihedral angles between the imidazo[4,5-b]pyridine core and substituents. For example, dimethoxymethyl groups may induce planarity deviations (e.g., 20–25° with phenyl rings) .

Advanced Research Questions

Q. How can regioselective C-H functionalization be achieved at the 6-position of the imidazo[4,5-b]pyridine scaffold?

Methodological Answer: Regioselective arylation or halogenation at the 6-position requires directing groups or transition-metal catalysts:

  • Palladium Catalysis: Use Pd(OAc)₂ with ligands (e.g., XPhos) to direct C-H activation. For example, coupling with 4-iodoanisole under microwave irradiation (120°C, 2 h) achieves >80% selectivity .
  • Electrophilic Substitution: Bromination with NBS (N-bromosuccinimide) in DMF at 0°C selectively targets the electron-rich 6-position .

Challenges: Competing reactions at the 2-position can occur; optimize solvent polarity (e.g., DCE vs. DMF) to suppress byproducts .

Q. What computational methods (e.g., DFT) are used to predict electronic properties and reactivity?

Methodological Answer:

  • DFT Studies: Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. For 6-(dimethoxymethyl) derivatives, the electron-donating methoxy groups lower the LUMO energy (~2.1 eV), enhancing electrophilic substitution reactivity .
  • Molecular Docking: To explore biological activity, dock the compound into kinase active sites (e.g., Tyrosine Kinase 2) using AutoDock Vina. The dimethoxymethyl group may sterically hinder binding unless flexible sidechains are modeled .

Q. How can contradictions in biological activity data (e.g., mutagenicity vs. therapeutic potential) be resolved?

Methodological Answer:

  • Comparative Assays: Test the compound alongside structurally similar mutagens (e.g., PhIP) in Ames tests (Salmonella typhimurium TA98 strain) . Use metabolic activation (S9 liver enzymes) to assess pro-mutagenic potential.
  • Structure-Activity Relationship (SAR): Modify the dimethoxymethyl group to a carboxylate or cyano substituent. For example, replacing -OCH₃ with -COOH reduces mutagenicity by 90% while retaining kinase inhibition .

Q. What challenges arise in crystallographic analysis of imidazo[4,5-b]pyridine derivatives?

Methodological Answer:

  • Planarity Issues: The imidazo[4,5-b]pyridine core is nearly planar, but bulky substituents (e.g., dimethoxymethyl) induce torsional strain. Refinement requires constrained or riding H-atom models .
  • Beamstop Artifacts: Omit reflections near the beamstop (e.g., 002, -102) to avoid intensity inaccuracies. Use TWINABS for multi-component crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine

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